

# An In-depth Technical Guide to 3-Phenoxythiophene-2-carbaldehyde

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## Compound of Interest

Compound Name: 3-Phenoxythiophene-2-carbaldehyde

Cat. No.: B140713

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **3-Phenoxythiophene-2-carbaldehyde**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

## Core Physicochemical Properties

**3-Phenoxythiophene-2-carbaldehyde** is a solid organic compound with the molecular formula  $C_{11}H_8O_2S$  and a molecular weight of 204.25 g/mol. While specific experimental data for some properties are not readily available in the literature, the following table summarizes its known and predicted characteristics.

Property	Value	Source/Notes
Molecular Formula	C <sub>11</sub> H <sub>8</sub> O <sub>2</sub> S	
Molecular Weight	204.25 g/mol	
CAS Number	132706-25-3	[1]
Physical State	Solid	
Boiling Point	184 °C	Data for a related compound, may vary.
Melting Point	Not Reported	---
Solubility	Not Reported	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

## Spectroscopic Profile (Predicted)

Experimental spectra for **3-Phenoxythiophene-2-carbaldehyde** are not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted:

Technique	Predicted Peaks and Features
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between <math>\delta</math> 9.5-10.5 ppm.</li><li>- Thiophene Protons: Two doublets are anticipated in the aromatic region (<math>\delta</math> 7.0-8.0 ppm), corresponding to the protons on the thiophene ring.</li><li>- Phenoxy Protons: A set of multiplets is expected in the aromatic region (<math>\delta</math> 7.0-7.5 ppm) for the protons on the phenyl ring.</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of the spectrum, typically around <math>\delta</math> 180-190 ppm.</li><li>- Aromatic Carbons: Multiple signals are anticipated in the range of <math>\delta</math> 110-160 ppm, corresponding to the carbons of the thiophene and phenyl rings.</li></ul>
FT-IR ( $\text{cm}^{-1}$ )	<ul style="list-style-type: none"><li>- C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680-1710 <math>\text{cm}^{-1}</math>.<sup>[2][3]</sup></li><li>- C-H Stretch (Aromatic): Peaks are expected just above 3000 <math>\text{cm}^{-1}</math>.<sup>[2]</sup></li><li>- C-O-C Stretch (Ether): An absorption band is anticipated in the range of 1200-1250 <math>\text{cm}^{-1}</math>.</li><li>- C-S Stretch (Thiophene): A weaker absorption may be observed around 600-800 <math>\text{cm}^{-1}</math>.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion Peak (<math>\text{M}^+</math>): The mass spectrum should show a molecular ion peak at <math>m/z = 204</math>.</li><li>- Major Fragmentation Peaks: Fragmentation is likely to occur via the loss of the formyl group (-CHO, 29 amu) and the phenoxy group (-OPh, 93 amu).</li></ul>

## Synthesis of 3-Phenoxythiophene-2-carbaldehyde

The synthesis of **3-Phenoxythiophene-2-carbaldehyde** can be approached through several established organic chemistry methodologies. Two prominent and effective routes are the

Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

## Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or ester with a phenoxy-containing halide. A plausible route would be the coupling of 3-bromothiophene-2-carbaldehyde with phenol.

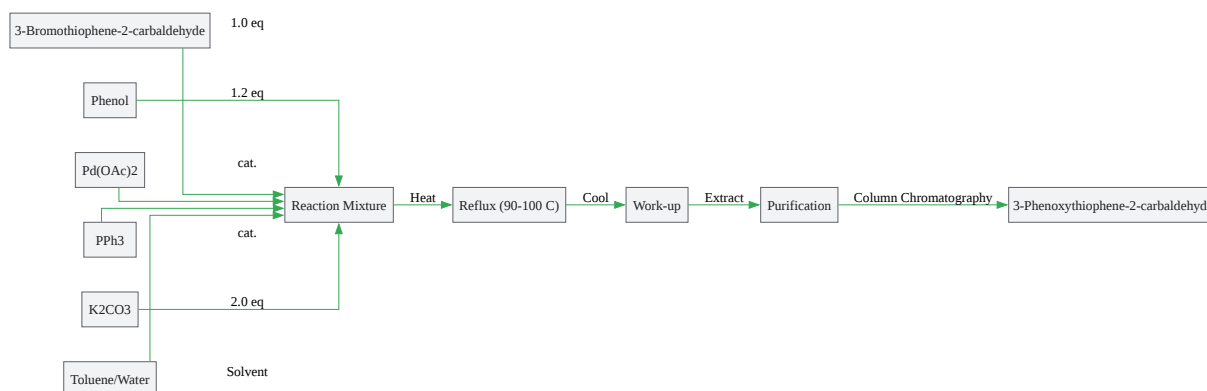
Materials:

- 3-Bromothiophene-2-carbaldehyde
- Phenol
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Water
- Argon or Nitrogen gas supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 3-bromothiophene-2-carbaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
- **Solvent Addition:** Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **3-Phenoxythiophene-2-carbaldehyde**.



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Caption: Suzuki-Miyaura synthesis workflow.

## Experimental Protocol 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 3-phenoxythiophene.

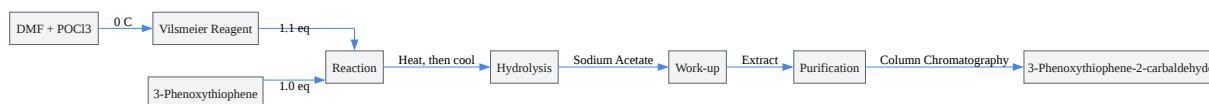
Materials:

- 3-Phenoxythiophene
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate solution
- Argon or Nitrogen gas supply
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Vilsmeier Reagent Formation:** In a dry, two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
- **Reaction with Thiophene:** To this mixture, add a solution of 3-phenoxythiophene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.
- **Hydrolysis:** Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

- **Work-up and Purification:** Stir the mixture vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure and purify the crude product by column chromatography.



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Caption: Vilsmeier-Haack formylation workflow.

## Potential Biological Activities and Drug Development Applications

While direct biological studies on **3-Phenoxythiophene-2-carbaldehyde** are limited, the thiophene nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

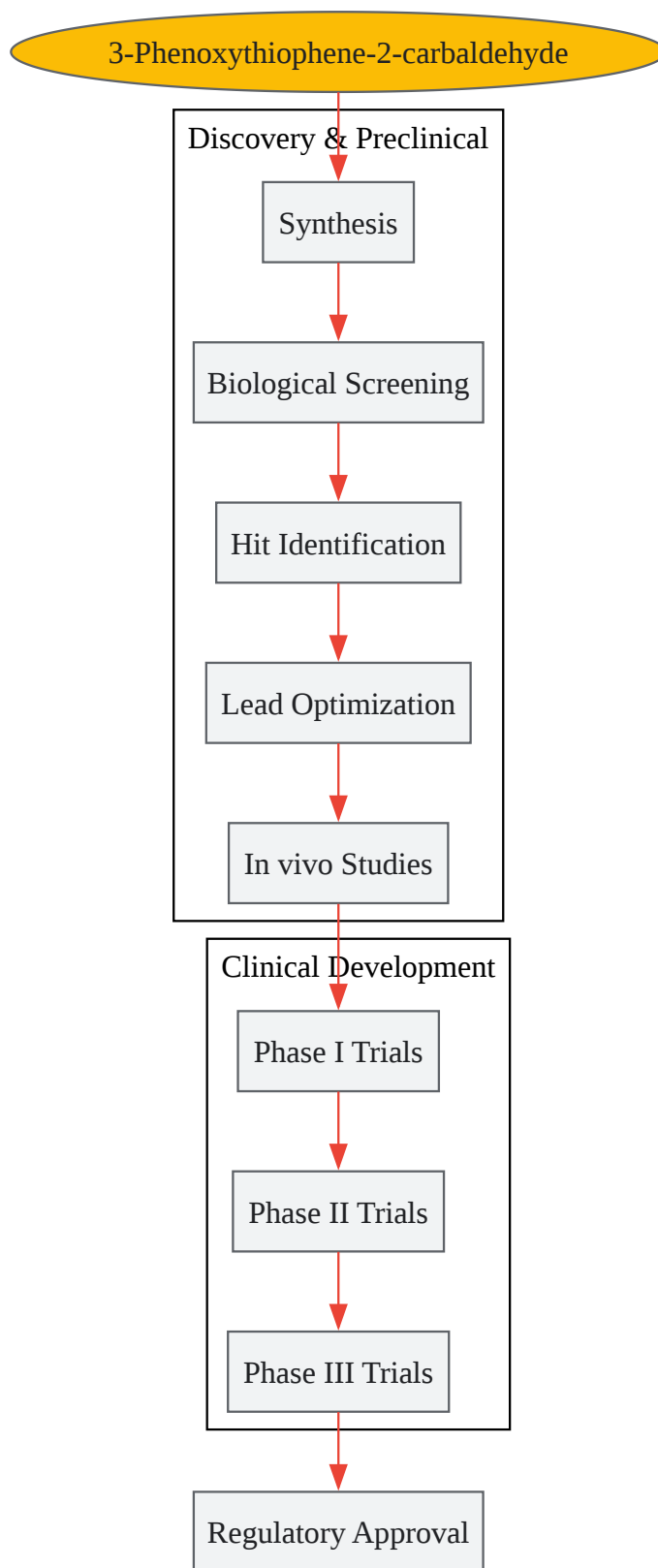
Anticipated Biological Roles:

- **Antimicrobial and Antifungal Activity:** Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the phenoxy group may modulate this activity.
- **Anti-inflammatory Effects:** Many heterocyclic compounds, including thiophenes, have shown potential as anti-inflammatory agents.
- **Anticancer Properties:** Substituted thiophenes have been investigated as potential anticancer agents, acting through various mechanisms.<sup>[4]</sup> For instance, some 3-arylthiophene-2-carbaldehyde derivatives have shown promising in vitro antiproliferative activity against human colon cancer cell lines.<sup>[4]</sup>

- Enzyme Inhibition: The aldehyde functionality can be a reactive handle for covalent modification of enzyme active sites, suggesting potential as an enzyme inhibitor.

The logical progression for drug development involving this compound would be initial screening for various biological activities, followed by mechanistic studies and lead optimization.





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Caption: General drug development pathway.

## Conclusion

**3-Phenoxythiophene-2-carbaldehyde** is a versatile compound with significant potential for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. The detailed protocols and predicted spectral data offer a starting point for researchers to synthesize and characterize this molecule, paving the way for the exploration of its biological activities and potential therapeutic applications. Further experimental validation of the predicted physicochemical and spectral properties is a crucial next step in fully elucidating the profile of this compound.

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